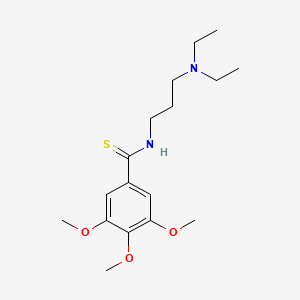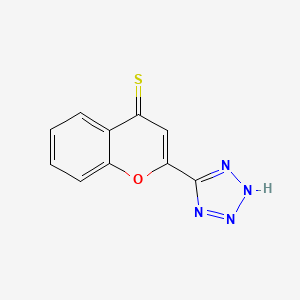
(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes a benzoyl group attached to a cyclohexanone ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-benzoyl-2-methylcyclohexan-1-one typically involves the asymmetric reduction of a precursor compound. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of a 2-chloro-β-ketoester, resulting in the desired chiral product . The reaction conditions often include the use of glucose dehydrogenase as a cofactor and a hydrogen donor to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic reduction methods, scaled up for larger batch sizes. The use of engineered bacteria containing the necessary enzymes can enhance the efficiency and yield of the production process, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Further reduction can lead to the formation of alcohols or other reduced derivatives.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is utilized in the production of fine chemicals and specialty materials, where its unique structure imparts desirable properties.
作用機序
The mechanism of action of (2S,3S)-3-benzoyl-2-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved may include enzymatic reduction or oxidation, depending on the context of its use.
類似化合物との比較
Similar Compounds
(2R,3R)-3-benzoyl-2-methylcyclohexan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-methylcyclohexanone: A structurally related compound lacking the benzoyl group, used in different synthetic applications.
3-benzoylcyclohexanone: Another related compound with a similar structure but without the methyl group.
Uniqueness
(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical applications.
特性
CAS番号 |
32789-43-8 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
(2S,3S)-3-benzoyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-10-12(8-5-9-13(10)15)14(16)11-6-3-2-4-7-11/h2-4,6-7,10,12H,5,8-9H2,1H3/t10-,12-/m0/s1 |
InChIキー |
PYXGOVOMORBCJR-JQWIXIFHSA-N |
異性体SMILES |
C[C@H]1[C@H](CCCC1=O)C(=O)C2=CC=CC=C2 |
正規SMILES |
CC1C(CCCC1=O)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)






